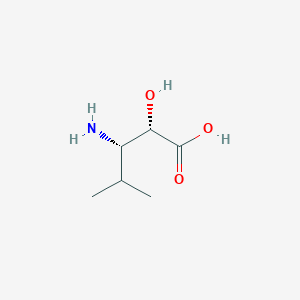

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid

Description

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone.

Properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)4(7)5(8)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFAZNNHAIDEBD-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the correct stereochemistry. For example, the synthesis can start with the aza-Michael addition of a suitable amine to an α,β-unsaturated carbonyl compound, followed by crystallization-induced diastereomer transformation (CIDT) to obtain the desired stereoisomer .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of enzymes such as transaminases or dehydrogenases can facilitate the production of enantiomerically pure compounds under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of a keto acid.

Reduction: Formation of a hydroxyl acid.

Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can act as a substrate or inhibitor in enzymatic reactions, modulating biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Another chiral amino acid with a hydroxyl group, but with a phenyl ring instead of a methyl group.

(2S,3S)-3-Amino-2-hydroxybutanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups on a pentanoic acid backbone. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Biological Activity

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid, also known as beta-hydroxyleucine, is a chiral amino acid derivative with significant biological implications. This compound is characterized by its unique structural properties, including an amino group, a hydroxyl group, and a methyl group on a pentanoic acid backbone. Its potential applications span various scientific domains, including organic chemistry, biology, and medicine.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and metabolic pathways:

- Target of Action : It is suggested that the compound may interact with isomerases, influencing enzyme activity and metabolic processes.

- Mode of Action : It may play a role in the condensation of two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) into the phenazine ring system, which is crucial for various biochemical pathways.

- Biochemical Pathways : The compound's involvement in the formation of phenazine compounds suggests it could impact microbial metabolism and other biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Metabolic Regulation : It has been studied for its role in regulating metabolic pathways related to amino acid metabolism and energy production.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, particularly against certain bacterial strains .

- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : High probability of human intestinal absorption (0.942) indicates good bioavailability .

- Blood-Brain Barrier Penetration : Moderate permeability to the blood-brain barrier (0.6588) suggests potential central nervous system effects .

- Metabolism : The compound is not significantly metabolized by key cytochrome P450 enzymes (CYP450), indicating low drug-drug interaction potential .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity :

- Neuroprotective Study :

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group on a phenyl ring | Primarily studied for its effects on neurotransmission |

| (2S,3S)-3-Amino-2-hydroxybutanoic acid | Shorter carbon chain | Less complex interactions compared to beta-hydroxyleucine |

| (2S)-Leucine | Aliphatic amino acid | Commonly found in proteins; lacks hydroxyl functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.